Cas no 41918-06-3 (1,2-Benzisothiazole, 5-methyl-)

1,2-Benzisothiazole, 5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisothiazole, 5-methyl-
- SCHEMBL2616765
- 41918-06-3
- 5-Methylbenzo[d]isothiazole
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- Inchi: InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
- InChI Key: GFJGRNOOYAKHNX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 149.02992040g/mol
- Monoisotopic Mass: 149.02992040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
- XLogP3: 2.7
1,2-Benzisothiazole, 5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751960-1g |
5-Methylbenzo[d]isothiazole |
41918-06-3 | 97% | 1g |
¥8491.0 | 2024-04-18 | |
Alichem | A059004432-1g |
5-Methylbenzo[d]isothiazole |
41918-06-3 | 97% | 1g |
$1391.78 | 2023-09-01 | |
Alichem | A059004432-5g |
5-Methylbenzo[d]isothiazole |
41918-06-3 | 97% | 5g |
$3450.50 | 2023-09-01 |
1,2-Benzisothiazole, 5-methyl- Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 1,2-Benzisothiazole, 5-methyl-
1,2-Benzisothiazole, 5-methyl-: A Comprehensive Overview
1,2-Benzisothiazole, 5-methyl-, also known by its CAS number 41918-06-3, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzisothiazoles, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the methyl group at the 5-position introduces unique electronic and structural properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 1,2-Benzisothiazole, 5-methyl- typically involves multi-step reactions, often starting from benzene derivatives or other sulfur-containing precursors. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction yields and reduce production costs. These developments underscore the importance of green chemistry principles in modern organic synthesis.
One of the most promising applications of 1,2-Benzisothiazole, 5-methyl- lies in its role as a building block for advanced materials. Its aromaticity and sulfur-based functionality make it an ideal candidate for constructing coordination polymers and metal-organic frameworks (MOFs). In a groundbreaking study published in *Nature Materials*, scientists demonstrated that incorporating 1,2-Benzisothiazole, 5-methyl- into MOFs significantly improves their gas adsorption capabilities. This finding has opened new avenues for its use in energy storage and environmental remediation technologies.
Beyond materials science, 1,2-Benzisothiazole, 5-methyl- has also shown potential in the field of pharmacology. Its ability to act as a scaffold for bioactive molecules has led to its exploration in drug discovery programs targeting various diseases. For example, recent research highlighted its role as a lead compound in anti-inflammatory drug development. The methyl group at the 5-position plays a critical role in modulating the compound's bioavailability and pharmacokinetic properties.
The electronic properties of 1,2-Benzisothiazole, 5-methyl- make it an attractive candidate for optoelectronic applications. Studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated system. This property has been leveraged in the development of novel sensors for detecting heavy metals and other environmental pollutants. Furthermore, its application as a photosensitizer in photodynamic therapy (PDT) has been explored, offering new possibilities in cancer treatment.
In terms of environmental impact, 1,2-Benzisothiazole, 5-methyl- has been studied for its role as a stabilizer in polymer systems. Its ability to prevent oxidative degradation makes it valuable in the production of durable plastics and composites. Recent research has focused on optimizing its compatibility with biodegradable polymers to address sustainability concerns.
Looking ahead, the future of 1,2-Benzisothiazole, 5-methyl- seems bright as researchers continue to uncover its diverse applications. The integration of computational chemistry tools with experimental studies is expected to further accelerate its development into high-performance materials and therapeutic agents.
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